1,8-dioxacycloheptadecane-9,17-dione

CAS No.: 13926-70-0

Cat. No.: VC10124177

Molecular Formula: C15H26O4

Molecular Weight: 270.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 13926-70-0 |

|---|---|

| Molecular Formula | C15H26O4 |

| Molecular Weight | 270.36 g/mol |

| IUPAC Name | 1,8-dioxacycloheptadecane-9,17-dione |

| Standard InChI | InChI=1S/C15H26O4/c16-14-10-6-2-1-3-7-11-15(17)19-13-9-5-4-8-12-18-14/h1-13H2 |

| Standard InChI Key | VCFOHACKZRPCPK-UHFFFAOYSA-N |

| SMILES | C1CCCC(=O)OCCCCCCOC(=O)CCC1 |

| Canonical SMILES | C1CCCC(=O)OCCCCCCOC(=O)CCC1 |

Introduction

Chemical Identity and Structural Characterization

Nomenclature and Molecular Structure

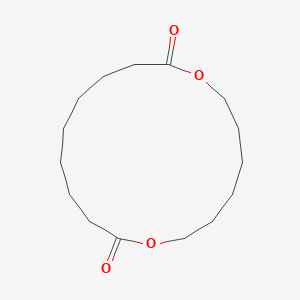

The IUPAC name 1,8-dioxacycloheptadecane-9,17-dione specifies a 17-membered macrocycle (heptadecane) with two ether oxygen atoms at positions 1 and 8 and two ketone groups at positions 9 and 17. The structure is confirmed by its canonical SMILES representation: , which highlights the cyclic arrangement of the carbon backbone and the positions of the oxygen-containing functional groups .

The compound’s relatively high logP value suggests significant lipophilicity, which may influence its solubility and partitioning behavior in biological systems .

Synthesis and Macrocyclization Strategies

Conventional Macrocyclization Approaches

The synthesis of 1,8-dioxacycloheptadecane-9,17-dione typically involves macrocyclization reactions, where linear precursors undergo intramolecular esterification or etherification. A common method employs diacid dichlorides reacting with diols under high-dilution conditions to minimize oligomerization. For example, the reaction of undecanedioyl chloride with ethylene glycol in the presence of a base could yield the macrocyclic diester, though specific protocols remain proprietary in industrial settings .

Catalytic Innovations

Recent advances leverage template-directed synthesis or transition-metal catalysts to enhance cyclization efficiency. For instance, palladium-catalyzed coupling reactions have been explored to assemble macrocyclic frameworks with precise control over ring size and functional group placement. These methods address challenges associated with entropy-driven cyclization, which often results in low yields for large rings.

Applications in Industry and Research

Fragrance and Cosmetic Industries

While 1,8-dioxacycloheptadecane-9,17-dione itself is primarily a research chemical, its structural analog ethylene brassylate (CAS 105-95-3) is widely used as a synthetic musk in perfumes and personal care products . The macrocyclic structure contributes to its stability and slow release of fragrance, mimicking natural musks derived from animal sources. Safety assessments indicate a margin of exposure (MOE) >100 for dermal applications, supporting its use in consumer products .

Materials Science

The compound’s rigid yet flexible macrocyclic structure makes it a candidate for supramolecular chemistry applications. Potential uses include:

-

Host-Guest Complexation: As a host molecule for encapsulating metal ions or organic substrates, leveraging its electron-rich ether and ketone groups.

-

Polymer Additives: Improving thermal stability and mechanical properties of polymers when incorporated as a crosslinking agent.

Future Research Directions

Expanding Synthetic Methodologies

Developing enantioselective routes to access chiral derivatives of 1,8-dioxacycloheptadecane-9,17-dione could unlock applications in asymmetric catalysis or pharmaceutical intermediates. Flow chemistry techniques may also improve reaction scalability.

Biomedical Applications

Preliminary studies suggest macrocyclic diketones exhibit antimicrobial activity. Structure-activity relationship (SAR) studies could optimize these properties while minimizing cytotoxicity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume